molecular formula C6H3Cl6N3 B1265455 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 949-42-8

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No. B1265455
CAS RN: 949-42-8
M. Wt: 329.8 g/mol
InChI Key: LETDRANQSOEVCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine involves the liquid-phase chlorination of CH3CN, where a trimerization reaction yields four s-triazine derivatives, including the desired compound. This process's efficiency depends on the chlorination rate of CH3CN and the presence of a catalyst. The selective cotrimerization of CH3CN with its chlorinated compounds yields the s-triazine, demonstrating the synthesis's specificity (Wakabayashi et al., 1971).

Molecular Structure Analysis

The molecular structure of related triazine compounds has been studied through X-ray crystallography, revealing structures stabilized by intra and intermolecular hydrogen bonds. These studies help understand the spatial arrangement and electronic configuration of the atoms within the triazine ring and its derivatives, offering insight into their chemical behavior (Á. Díaz‐Ortiz et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of triazine derivatives includes reactions with aliphatic amines, where trichloromethyl groups can be selectively replaced by aliphatic amino groups. This reactivity pattern is crucial for synthesizing various triazine derivatives with specific functionalities and biological activities (Wakabayashi et al., 1970).

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine” is used in the synthesis of other chemical compounds .
    • Methods of Application : During the liquid-phase chlorination of CH3CN, a trimerization reaction occurred to yield four s-triazine derivatives, one of which is “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine”. The product composition was seen to depend upon the rate of the chlorination of CH3CN and the presence of a catalyst .
    • Results or Outcomes : The reaction was found to provide a new method of preparing “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine”, a useful intermediate of pesticides and resins .
  • Analytical Chemistry

    • Summary of Application : “2-Methyl-4,6-bis((octylthio)methyl)phenol”, a derivative of “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine”, is used as a standard in analytical chemistry .
    • Methods of Application : This compound is used in Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS), and other analytical instrumentation .
    • Results or Outcomes : The compound is used as a reference material in these analytical methods, helping to identify and quantify other substances .
  • Pesticide Synthesis

    • Summary of Application : This compound is a useful intermediate in the synthesis of pesticides .
    • Methods of Application : The selective cotrimerization of CH3CN with its chlorinated compounds yields "2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine" .
    • Results or Outcomes : This reaction provides a new method of preparing “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine”, which can be used in the synthesis of pesticides .
  • Resin Synthesis

    • Summary of Application : “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine” is also a useful intermediate in the synthesis of resins .
    • Methods of Application : Similar to the method described above, the selective cotrimerization of CH3CN with its chlorinated compounds yields "2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine" .
    • Results or Outcomes : This reaction provides a new method of preparing “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine”, which can be used in the synthesis of resins .
  • Dental Compositions

    • Summary of Application : “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine” can be used in dental compositions .
    • Methods of Application : The compound can be used as a sensitizer in dental compositions .
    • Results or Outcomes : The use of “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine” as a sensitizer in dental compositions can improve the performance of these compositions .
  • Standard in Analytical Instrumentation
    • Summary of Application : “2-Methyl-4,6-bis((octylthio)methyl)phenol”, a derivative of “2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine”, is used as a standard in analytical instrumentation .
    • Methods of Application : This compound is used in various analytical methods such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC/MS), and other analytical instrumentation .
    • Results or Outcomes : The compound is used as a reference material in these analytical methods, helping to identify and quantify other substances .

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl6N3/c1-2-13-3(5(7,8)9)15-4(14-2)6(10,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETDRANQSOEVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061345
Record name 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)-
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Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine

CAS RN

949-42-8
Record name 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
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Record name 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)-
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Record name 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)-
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Record name 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)-
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Record name 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
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Record name 2,4-Bis(trichloromethyl)-6-methyl-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
岡野夏子, 村上学, 宮本美子, 小泉和也… - Journal of Pesticide …, 1993 - jlc.jst.go.jp
Various trichloromethyl-1, 3, 5-triazines were synthesized and effects of trichloromethyl-1, 3, 5-triazines on nitrification in the upland soil were investigated. 2-Substituted-4, 6-bis(…
Number of citations: 19 jlc.jst.go.jp
JW VONK - Journal of pesticide science, 1997 - jlc.jst.go.jp
To evaluate the effect of the halogenated methyl groups of 1, 3, 5-triazines on nitrification by nitrifying bacteria, twenty-six halomethyl-1, 3, 5-triazines were examined. Nitrification …
Number of citations: 10 jlc.jst.go.jp
K KOIzuMI, Y Miyamoto, N Okano, M Murakami… - … SCIENCE SOCIETY OF …, 1994 - jlc.jst.go.jp
A series of 2-substituted-4-arylamino-6-trichloromethyl-1, 3, 5-triazines is one of the most interesting chemical species for nitrification-inhibitory activity. This type of compounds has …
Number of citations: 1 jlc.jst.go.jp
小泉和也, 宮本美子, 岡野夏子, 村上学… - Journal of Pesticide …, 1994 - jlc.jst.go.jp
A series of 2-substituted-4-arylamino-6-trichloromethyl-1, 3, 5-triazines is one of the most interesting chemical species for nitrification-inhibitory activity. This type of compounds has …
Number of citations: 0 jlc.jst.go.jp
CAA Van Driel, WL Groeneveld - Recueil des Travaux …, 1969 - Wiley Online Library
The reaction products of VCl 4 and excess CH 3 CN have been characterized by several methods. The main oxidation product is 2‐methyl‐4,6‐bis(trichloromethyl)‐1, 3, 5‐triazine. …
Number of citations: 6 onlinelibrary.wiley.com
F Ortica, JC Scaiano, G Pohlers, JF Cameron… - Chemistry of …, 2000 - ACS Publications
In this paper we study the photophysical and photochemical behavior of two aromatic N-oxyimidosulfonate photoacid generators (PAGs), N-trifluoromethylsulfonyloxy-phthalimide (PIT) …
Number of citations: 74 pubs.acs.org
村上学, 辻敦, 宮本美子, 山崎知司, 小川人士… - Journal of Pesticide …, 1993 - jlc.jst.go.jp
A group of trichloromethyl-1, 3, 5-triazines were synthesized and their nitrification-inhibitory activity in upland soil was investigated by measuring pI 50 values of the triazines. All the …
Number of citations: 26 jlc.jst.go.jp
PA Arnold, LE Fratesi, E Bejan, J Cameron… - Photochemical & …, 2004 - Springer
The mechanistic aspects of the photochemistry of several iminosulfonate photoacid generators (PAGs) have been studied based on product analysis, nanosecond laser flash photolysis, …
Number of citations: 18 link.springer.com
D Matsuba, H Takazaki, Y Sato… - … für Naturforschung C, 2003 - degruyter.com
Activity of nitrification inhibitors to several typical ammonia-oxidizing bacteria isolated recently, ie Nitrosococcus, Nitrosolobus, Nitrosomonas, Nitrosospira and Nitrosovibrio species was …
Number of citations: 16 www.degruyter.com
J Pu, Z Li - NIP & Digital Fabrication Conference, 2011 - library.imaging.org
The performances of CTP plate depend heavily on polymer binder and those capable of producing large image contrast by exposure are keys to quality plate. This research proposed a …
Number of citations: 0 library.imaging.org

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